molecular formula C17H17NO5S B4552475 ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-5-methylthiophene-3-carboxylate CAS No. 916033-36-8

ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-5-methylthiophene-3-carboxylate

Cat. No.: B4552475
CAS No.: 916033-36-8
M. Wt: 347.4 g/mol
InChI Key: HSEOUITVAXZYNL-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-5-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a benzodioxin ring, a thiophene ring, and an ester functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-5-methylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Coupling Reactions: The benzodioxin and thiophene rings are then coupled through amide bond formation using reagents such as carbodiimides.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxin and thiophene rings.

    Reduction: Reduced forms of the ester and amide groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester or amide groups.

Scientific Research Applications

Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-5-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-5-methylthiophene-3-carboxylate can be compared with other similar compounds:

    Similar Compounds: Compounds such as ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

    Uniqueness: The unique combination of the benzodioxin and thiophene rings, along with the specific functional groups, gives this compound distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-3-21-17(20)12-8-10(2)24-16(12)18-15(19)11-4-5-13-14(9-11)23-7-6-22-13/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEOUITVAXZYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401121203
Record name Ethyl 2-[[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]amino]-5-methyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916033-36-8
Record name Ethyl 2-[[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]amino]-5-methyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916033-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]amino]-5-methyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-5-methylthiophene-3-carboxylate
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ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-5-methylthiophene-3-carboxylate
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ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-5-methylthiophene-3-carboxylate

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